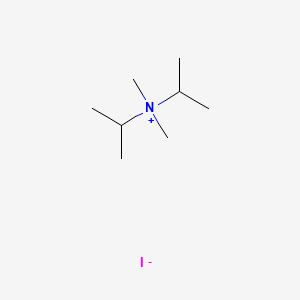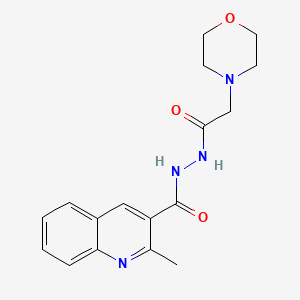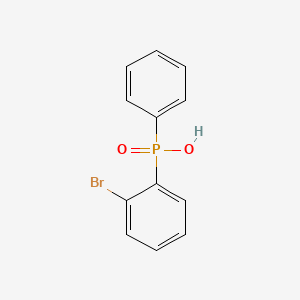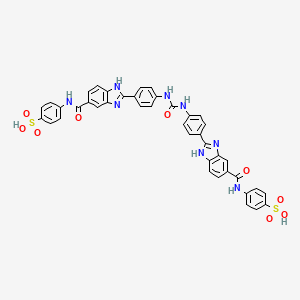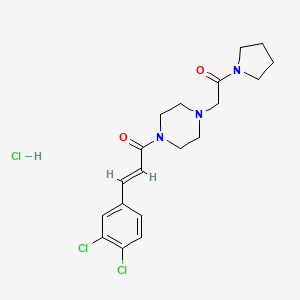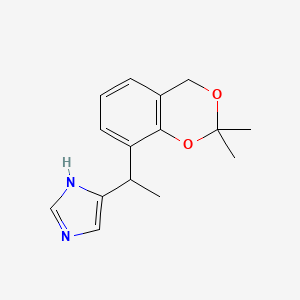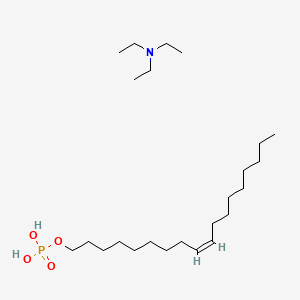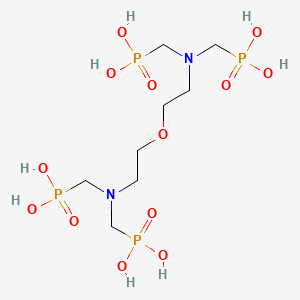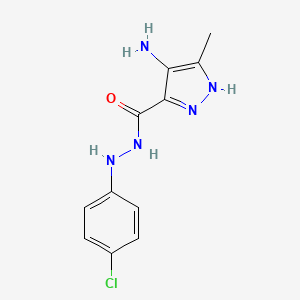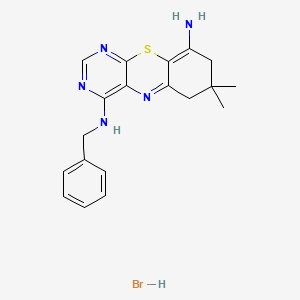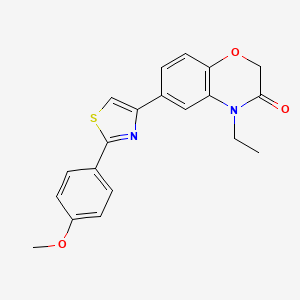
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core, an ethyl group, and a thiazolyl group substituted with a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone core, followed by the introduction of the ethyl group and the thiazolyl group. The final step involves the substitution of the thiazolyl group with the methoxyphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product. The industrial methods aim to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-hydroxyphenyl)-4-thiazolyl)-
- 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-chlorophenyl)-4-thiazolyl)-
- 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-nitrophenyl)-4-thiazolyl)-
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-6-(2-(4-methoxyphenyl)-4-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
114566-55-1 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-ethyl-6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H18N2O3S/c1-3-22-17-10-14(6-9-18(17)25-11-19(22)23)16-12-26-20(21-16)13-4-7-15(24-2)8-5-13/h4-10,12H,3,11H2,1-2H3 |
Clé InChI |
HNSXGBACTPEJJP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


